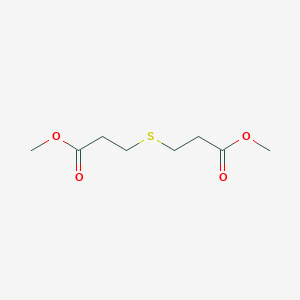

dimethyl 3,3'-thiodipropanoate

説明

Historical Overview of Thiodipropionate Esters in Scientific Inquiry

The scientific investigation into thiodipropionate esters began in the mid-20th century, driven by the need to stabilize synthetic polymers. Early research focused on long-chain dialkyl esters, such as dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate (DSTDP), as highly effective secondary antioxidants for polyolefins. These compounds, often termed "thiosynergists," function by decomposing hydroperoxides, which are intermediates in the oxidative degradation of polymers, into non-radical, stable products. researchgate.net This mechanism complements the action of primary antioxidants (radical scavengers) and significantly enhances the long-term thermal stability of the material. researchgate.net The development of these additives was a crucial step in expanding the applications of polymers like polypropylene (B1209903), which would otherwise be susceptible to rapid degradation. researchgate.net

Significance of Sulfur-Containing Esters in Organic and Polymer Chemistry Research

Sulfur-containing esters, including thioesters and esters with thioether linkages, are of considerable importance in both organic and polymer chemistry. The presence of a sulfur atom, which is larger and more polarizable than an oxygen atom, imparts unique chemical and physical properties. nih.gov

In organic chemistry , the thioether bond (C–S–C) is a key functional group found in numerous pharmaceuticals and natural products. chemrevlett.com Thioether esters serve as versatile building blocks in synthesis due to the reactivity of the sulfur atom and the adjacent ester groups. They can be used to construct more complex molecular architectures under various catalytic conditions, including metal-free systems that are of growing interest in green chemistry. nih.govchemrevlett.com

In polymer chemistry , the incorporation of sulfur atoms into a polymer backbone can significantly alter the material's properties. Sulfur-containing polymers often exhibit a higher refractive index, enhanced thermal stability, and different mechanical behaviors compared to their all-oxygen analogues. researchgate.net Esters like dimethyl 3,3'-thiodipropanoate (B8586734) are used as monomers to create linear polyesters containing thioether linkages. nih.gov These studies are fundamental to developing new materials with tailored properties for advanced applications.

Rationale for Focused Academic Investigation of Dimethyl 3,3'-Thiodipropanoate

The focused academic investigation of this compound is primarily driven by its utility as a simple yet effective model compound and a functional monomer in polymer science.

A key rationale is its role as a building block for novel sulfur-containing polyesters. A notable academic study demonstrated the synthesis of linear copolyesters through the lipase-catalyzed transesterification of this compound with various α,ω-alkanediols, such as 1,6-hexanediol (B165255) and 1,12-dodecanediol. nih.gov This research is significant for several reasons:

It provides a method to create well-defined polyesters with thioether groups integrated directly into the polymer backbone.

The use of lipase (B570770) (specifically, immobilized Candida antarctica lipase B) represents an environmentally benign, "green" approach to polymerization, avoiding the use of traditional metal catalysts. nih.govrsc.org

It allows for the systematic study of how the thioether linkage affects the resulting polyester's physical properties, such as molecular weight and degree of polymerization. nih.gov

Furthermore, as the simplest methyl ester of 3,3'-thiodipropionic acid, it serves as an ideal substrate for fundamental studies on the reactivity of thioether esters without the complexities introduced by longer alkyl chains. Its well-defined structure makes it suitable for detailed spectroscopic and analytical characterization, providing a clear baseline for understanding more complex derivatives.

Detailed Research Findings

Academic research has specifically utilized this compound as a monomer in enzymatic polymerization. In a study focused on creating linear copolymeric poly(thia-alkanedioates), researchers performed a transesterification reaction between this compound and 1,12-dodecanediol. nih.gov The reaction was catalyzed by Novozym 435 (immobilized lipase B from Candida antarctica) and yielded poly(3,3'-thiodipropionic acid-co-1,12-dodecanediol). The resulting polyester (B1180765) achieved a weight average molecular mass (M(W)) of approximately 27,200 Da, with a maximum degree of polymerization up to 2,200 monomer units. nih.gov The chemical structure of the thioether-containing polyester was confirmed using NMR spectrometry. nih.gov This study highlights the viability of this compound as a monomer for producing high-molecular-weight, sulfur-containing polymers through sustainable catalytic methods.

Data Tables

Physical and Chemical Properties

| Property | Value |

| CAS Number | 4131-74-2 |

| IUPAC Name | methyl 3-(3-methoxy-3-oxopropyl)sulfanylpropanoate |

| Molecular Formula | C₈H₁₄O₄S |

| Molecular Weight | 206.26 g/mol |

| Boiling Point | 148 °C (at 18 mmHg) |

| Density | 1.198 g/mL (at 25 °C) |

| Refractive Index | 1.475 (at 20 °C) |

Data sourced from PubChem and other chemical suppliers. nih.gov

Spectroscopic Data Summary

| Technique | Status |

| ¹H NMR | Data available in public databases. nih.gov |

| ¹³C NMR | Data available in public databases. nih.govchemicalbook.com |

| FTIR | Data available in public databases. nih.gov |

| Mass Spectrometry | Data available in public databases. nih.gov |

Spectroscopic data for this compound can be accessed through resources like the NIST Chemistry WebBook and PubChem. The ¹H-NMR spectrum would show characteristic signals for the methyl ester protons and the methylene (B1212753) protons adjacent to the sulfur and carbonyl groups. The ¹³C-NMR would show distinct peaks for the carbonyl carbon, the methyl carbons, and the carbons of the ethyl bridge. nih.govchemicalbook.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 3-(3-methoxy-3-oxopropyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-11-7(9)3-5-13-6-4-8(10)12-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWWWNVEZBAKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027561 | |

| Record name | Dimethyl 3,3'-thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4131-74-2 | |

| Record name | Dimethyl 3,3′-thiodipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4131-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Thiobis(methyl propionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004131742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 3,3'-thiodipropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 3,3'-thiodipropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 3,3'-thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 3,3'-thiobispropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-THIOBIS(METHYL PROPIONATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QGO9S8DSC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Dimethyl 3,3 Thiodipropanoate

Established Synthetic Pathways for Dimethyl 3,3'-Thiodipropanoate (B8586734)

Several conventional methods have been successfully employed for the synthesis of dimethyl 3,3'-thiodipropanoate, each with its own set of advantages and specific applications.

Addition of Hydrogen Sulfide (B99878) to Methyl Acrylate (B77674) in the Presence of Basic Catalysts

A widely utilized method for preparing this compound involves the base-catalyzed addition of hydrogen sulfide to methyl acrylate. orgsyn.org This reaction is typically conducted in a suitable solvent, such as methanol (B129727) or 95% ethanol (B145695), and in the presence of a basic catalyst like sodium acetate (B1210297) trihydrate. orgsyn.org The reaction proceeds by heating the mixture to reflux while bubbling a steady stream of hydrogen sulfide gas through the solution. orgsyn.org The basic catalyst facilitates the deprotonation of hydrogen sulfide, generating the hydrosulfide (B80085) anion (HS-), which then acts as a nucleophile, attacking the β-carbon of methyl acrylate in a Michael addition. A second Michael addition of the resulting thiolate to another molecule of methyl acrylate yields the final product. The use of a good grade of commercial methyl acrylate, often stabilized with hydroquinone, is satisfactory for this procedure. orgsyn.org Yields for this method are reported to be in the range of 71-81%. orgsyn.org

It is important to note that this reaction should be performed in a well-ventilated hood due to the toxicity of hydrogen sulfide gas. orgsyn.org

Utilization of Sodium Hydrosulfide in Proton Solvents

An alternative and often more convenient approach involves the use of sodium hydrosulfide (NaSH) in a protonic solvent, which can include water or a mixture of water and an alcohol like methanol or ethanol. google.com This method avoids the direct handling of hazardous hydrogen sulfide gas. google.com The reaction takes place between methyl acrylate and sodium hydrosulfide, where the hydrosulfide ion readily adds to the double bond of the acrylate ester. google.com The use of a protonic solvent system can enhance the solubility of sodium hydrosulfide and facilitate the reaction. google.com In one example, a reaction of methyl acrylate with sodium hydrosulfide in a mixture of water and ethanol at 20°C for 3 hours resulted in a high yield of 98.5% with a product purity of 99.1%. google.com This method is considered more environmentally friendly as it can be designed to produce no waste and allows for the recycling of the reaction solution. google.com

Cyclization and Chlorination Routes from this compound Precursors

This compound serves as a key starting material for the synthesis of various heterocyclic compounds through cyclization and subsequent chlorination reactions. atlantis-press.com For instance, it can be used to synthesize thiopyrano[4,3-d]pyrimidine derivatives. atlantis-press.com The synthesis involves a multi-step process that begins with the cyclization of this compound, followed by chlorination and further functionalization. atlantis-press.com While the primary focus of this section is on the synthesis of this compound, it is crucial to recognize its role as a precursor in more complex molecular architectures. These subsequent transformations highlight the synthetic utility of the thiodipropionate core.

Esterification of 3,3'-Thiodipropanoic Acid with Methanol

The direct esterification of 3,3'-thiodipropanoic acid with methanol presents another viable synthetic route to this compound. google.comgoogleapis.com This reaction is typically catalyzed by an acid, such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. google.com The process involves heating the dicarboxylic acid with an excess of methanol in the presence of the acid catalyst. The reaction proceeds via the standard Fischer esterification mechanism, where the carboxylic acid groups are protonated, increasing their electrophilicity, followed by nucleophilic attack by methanol. The removal of water as it is formed can drive the equilibrium towards the formation of the diester. Lipase-catalyzed esterification in a solventless system has also been explored as a more environmentally friendly alternative to traditional acid catalysis. google.com

Novel Synthetic Approaches and Catalyst Development

Ongoing research focuses on developing more efficient, selective, and environmentally sustainable methods for the synthesis of this compound. A key area of development is the application of phase-transfer catalysis.

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the reaction rate and yield in the synthesis of this compound, particularly when using sodium hydrosulfide. google.com This method is especially useful in biphasic systems where the reactants are present in immiscible phases, such as an aqueous phase containing the hydrosulfide salt and an organic phase containing methyl acrylate. crdeepjournal.orgfzgxjckxxb.com

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride or tetrabutylammonium (B224687) bromide, facilitates the transfer of the hydrosulfide anion from the aqueous phase to the organic phase. google.com Once in the organic phase, the "naked" and highly reactive hydrosulfide anion can readily react with methyl acrylate. fzgxjckxxb.com The catalyst then returns to the aqueous phase to repeat the cycle. This process overcomes the insolubility of the reactants in a single solvent and often leads to faster reactions under milder conditions. fzgxjckxxb.com In a specific process, the amount of phase-transfer catalyst used is between 1% and 5% of the total mass of methyl acrylate and sodium hydrosulfide. google.com This catalytic approach not only improves efficiency but also aligns with the principles of green chemistry by potentially reducing the need for harsh organic solvents. fzgxjckxxb.com

Table 1: Comparison of Synthetic Methods for this compound

| Method | Reactants | Catalyst/Solvent | Key Features | Reported Yield |

| Addition of H₂S | Methyl acrylate, Hydrogen sulfide | Basic catalyst (e.g., Sodium acetate), Ethanol/Methanol | Requires handling of toxic H₂S gas. | 71-81% orgsyn.org |

| Sodium Hydrosulfide | Methyl acrylate, Sodium hydrosulfide | Protic solvent (e.g., Water, Water/Ethanol) | Avoids direct use of H₂S, environmentally friendly. | 98.5% google.com |

| Esterification | 3,3'-Thiodipropanoic acid, Methanol | Acid catalyst (e.g., H₂SO₄) or Lipase (B570770) | Direct esterification of the diacid. | - |

| Phase-Transfer Catalysis | Methyl acrylate, Sodium hydrosulfide | Quaternary ammonium salt, Biphasic system | Enhanced reaction rates under mild conditions. | High google.com |

Application of Cyclic Tertiary Nitrogen Compounds as Catalysts

The synthesis of thioethers, such as this compound, via the Michael Addition of compounds like hydrogen sulfide to α,β-unsaturated esters is significantly enhanced by the use of specific catalysts. Research has shown that cyclic tertiary nitrogen compounds are particularly effective, offering an excellent balance between reactivity and selectivity. google.com These catalysts minimize the formation of undesirable side products, a common issue with standard catalysts of the art. google.com

A prime example of such a catalyst is 1,4-diazabicyclo[2.2.2]octane (DABCO). Its use in the reaction between methyl acrylate and hydrogen sulfide leads to the formation of this compound of relatively high purity. google.com The process involves charging methyl acrylate into a reactor, adding a small weight percentage of DABCO (e.g., 0.2 wt. %), and then introducing hydrogen sulfide gas while maintaining a temperature of approximately 40-50°C. google.com A key advantage of using DABCO is that it can be added before the hydrogen sulfide, and the reaction progress can be monitored by observing the pressure drop in a sealed reactor. google.com

In contrast, commonly used acyclic amine catalysts like triethylamine (B128534) are substantially less reactive. To achieve comparable results to those with DABCO, a five-fold increase in the concentration of triethylamine would be necessary, making the process less efficient. google.com The use of cyclic unhindered nitrogen compounds like DABCO is novel in its ability to be exceptionally selective and reactive enough to promote the reaction at low concentrations. google.com

| Catalyst | Catalyst Type | Key Advantages | Noted Disadvantages |

|---|---|---|---|

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Cyclic Tertiary Nitrogen Compound | High selectivity, high reactivity at low concentrations, reduces by-product formation, can be pre-added to reactor. google.com | Not specified in sources. |

| Triethylamine | Acyclic Amine | Somewhat selective in reducing some by-products. google.com | Substantially less reactive, requiring significantly higher concentrations for similar efficacy. google.com |

Green Chemistry Principles in Synthetic Route Optimization

The optimization of synthetic routes for this compound can be viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. opcw.orgscispace.com Key principles include waste prevention, maximizing atom economy, using catalysis, and designing safer chemicals and processes. acs.orgcarlroth.com

One innovative process for preparing this compound aligns with several of these principles. This method utilizes methyl acrylate and an inorganic salt, sodium hydrosulfide, as raw materials in a proton solvent like water. google.com This approach presents several advantages from a green chemistry perspective:

Waste Prevention: The process is designed so that the reaction solution can be recycled and applied multiple times, and it is reported to produce no "three wastes" (waste gas, wastewater, and industrial residue), adhering to the primary principle of waste prevention. google.com

Use of Safer Chemicals: By using sodium hydrosulfide in a proton solvent, the process avoids the direct use of highly toxic and gaseous hydrogen sulfide, which requires careful monitoring and poses significant handling risks. google.com This aligns with the goal of using substances that possess minimal toxicity. carlroth.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org While a full atom economy calculation is not provided, the use of a phase-transfer catalyst and a recyclable solvent system suggests an efficient process design. google.com

Catalysis: The use of a phase-transfer catalyst in this process is superior to using stoichiometric reagents, as catalysts enhance selectivity and minimize waste. acs.orggoogle.com

| Green Chemistry Principle | Application in Optimized Synthesis | Reference |

|---|---|---|

| Waste Prevention | Reaction solution can be recycled; no "three wastes" are produced. | google.com |

| Safer Chemicals | Replaces toxic hydrogen sulfide gas with solid sodium hydrosulfide in a proton solvent. | google.com |

| Catalysis over Stoichiometric Reagents | Employs a phase-transfer catalyst to improve reaction efficiency. | google.com |

| Reduce Derivatives | The direct reaction avoids the need for protecting groups or unnecessary derivatization steps. | acs.orggoogle.com |

Mechanistic Studies of Reaction Pathways Involving this compound

The behavior of this compound in electron-transfer reactions, particularly its oxidation at the sulfur atom, has been a subject of study. psu.edu Pulse radiolysis is a key technique used to investigate these fast reactions in aqueous solutions, allowing for the characterization of transient species. nih.gov

In aqueous solutions, the reaction of this compound with hydroxyl radicals (•OH) is a critical initiation step. The •OH radical, a powerful oxidizing agent, can add to the sulfur atom of the thiodipropanoate ester. psu.edunih.gov This results in the formation of a transient •OH radical adduct.

Following its formation, this adduct can undergo further reactions. One significant pathway is its conversion into a sulfur-centered dimer radical cation. This species, often represented as (R₂S∴SR₂⁺), is formed from the reaction of the initial radical species with a neutral molecule of the parent sulfide. These dimer radical cations are characterized by a three-electron bond between the two sulfur atoms and are often more stable than the initial monomeric radical cations.

Halide ions can play a significant role in the redox chemistry of sulfur compounds. When a sulfur atom is oxidized, forming a radical cation, it becomes electron-deficient. Halide ions (X⁻), being electron-rich, can interact with the oxidized sulfur center.

The reducing ability of halide ions increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). libretexts.org Iodide and bromide ions are strong enough reducing agents to react with powerful oxidizing agents. libretexts.orgchemguide.co.uk In the context of an oxidized sulfur species, a halide ion can form a complex with the sulfur radical cation, (R₂S∴X). This interaction can stabilize the oxidized sulfur. The stability and nature of this interaction depend on the specific halide ion. For instance, iodide ions are more easily oxidized than bromide ions and can form more stable charge-transfer complexes. chemguide.co.uk

The rate and feasibility of electron-transfer reactions are highly dependent on the electronic properties of substituents on the reacting molecule. researchgate.netrsc.org For dialkyl sulfides like this compound, the ester groups (-COOCH₃) are electron-withdrawing substituents. nih.gov

Studies on the oxidation of sulfur in related compounds have shown that electron-withdrawing groups generally make the molecule more difficult to oxidize. researchgate.netrsc.org This is because they decrease the electron density on the sulfur atom, which is the site of initial electron loss. Conversely, electron-donating groups would be expected to facilitate oxidation by increasing the electron density on the sulfur.

Radical-Mediated Reactions and Cyclizations

This compound serves as a key starting material in multi-step syntheses that aim to generate complex molecular architectures through radical-mediated reactions. While the compound itself does not directly undergo radical cyclization in the examples found, its derivatives are strategically designed to be precursors for such transformations. Research has explored its use in creating systems primed for radical cyclization cascades, which are powerful methods for constructing ring structures. bham.ac.uknih.gov

A notable example is found in synthetic routes towards the alkaloid stemofoline. bham.ac.uk In this approach, this compound is first converted into a tetrahydrothiopyranone derivative. This derivative is then proposed as a precursor for a subsequent radical cyclization. The initial step involves an intramolecular Dieckmann condensation of this compound to form a dicarbonyl compound, which is then decarboxylated to yield the key tetrahydrothiopyranone intermediate. bham.ac.uk This intermediate is envisioned to undergo further transformations to create a complex precursor for a tandem radical cyclization reaction designed to build the tricyclic core of the target molecule. bham.ac.uk

The proposed pathway highlights the utility of this compound in accessing foundational structures for advanced radical-based synthetic strategies. Radical cyclizations, in general, are versatile for creating 5- and 6-membered rings and can be initiated by various methods, often involving the generation of a radical species that attacks an unsaturated bond within the same molecule. nih.govnih.gov

| Step | Starting Material | Reagents | Product | Intended Subsequent Reaction |

|---|---|---|---|---|

| 1 | This compound | Sodium methoxide (B1231860) | Dicarbonyl compound (491) | Decarboxylation |

| 2 | Dicarbonyl compound (491) | Aqueous acid, heat | Tetrahydrothiopyranone (492) | Further elaboration to cyclization precursor |

| 3 | Elaborated Tetrahydrothiopyranone derivative | Radical initiator (e.g., AIBN, light) | Tricyclic system (487) | Synthesis of Stemofoline |

Intramolecular Condensation Reactions

The primary intramolecular condensation reaction involving this compound is the Dieckmann condensation. bham.ac.ukcore.ac.uk This reaction is a fundamental tool in organic synthesis for forming cyclic β-keto esters from diesters. wikipedia.orgorgoreview.com The reaction is an intramolecular version of the Claisen condensation, where a base is used to deprotonate the α-position of one ester group, generating an enolate. wikipedia.orgstackexchange.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule, leading to a cyclic intermediate that subsequently eliminates an alkoxide to form the final product. wikipedia.orgyoutube.com

For this compound, which is a 1,7-diester, the Dieckmann condensation yields a six-membered cyclic β-keto ester. bham.ac.ukorgoreview.com The reaction is typically carried out using a base such as sodium methoxide. bham.ac.uk

The process is as follows:

A methoxide ion removes an acidic α-proton from a carbon adjacent to one of the carbonyl groups, forming a resonance-stabilized enolate.

The enolate attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution.

The tetrahedral intermediate collapses, expelling a methoxide leaving group.

The resulting β-keto ester is deprotonated by the methoxide base, driving the reaction to completion. A final acidic workup reprotonates the molecule to yield the neutral cyclic β-keto ester. youtube.com

This condensation is a crucial step in synthetic pathways that use this compound to build more complex heterocyclic structures, such as the tetrahydrothiopyranone ring system. bham.ac.uk

| Reactant | Reagent | Product | Product Class |

|---|---|---|---|

| This compound | Sodium methoxide (NaOCH3), followed by acid workup | Methyl 4-oxo-tetrahydro-2H-thiopyran-3-carboxylate | Cyclic β-keto ester |

Quantum Chemical Computations for Reaction Mechanism Elucidation

Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of reactions involving this compound and its derivatives. acs.orgrsc.org These computational methods allow researchers to model reaction pathways, calculate the energies of transition states and intermediates, and predict the feasibility and selectivity of chemical transformations before extensive experimental work is undertaken. rsc.orgnih.gov

In studies involving the synthesis of polyesters from dimethyl 3,3'-thiodipropionate, computational methods have been employed to understand conformational preferences and reactive sites. acs.org For instance, conformational searches can be performed using semiempirical tight-binding methods like GFN2-xTB, followed by optimization of low-energy conformers using higher-level DFT methods, such as the ωB97X-D functional with a 6-31+G(d,p) basis set. acs.org Such calculations provide insight into the three-dimensional structures of the molecules involved.

| Computational Method/Technique | Purpose |

|---|---|

| GFN2-xTB (CREST) | Conformational searches to identify stable molecular geometries. |

| DFT (ωB97X-D/6-31+G(d,p)) | Optimization of low-energy conformers and calculation of electronic structure. |

| Hirshfeld Charges, FMO, Fukui Functions | Prediction of reactive sites for nucleophilic and electrophilic attack. |

| SMD Solvation Model | To account for the effect of the solvent on the reaction energetics. |

| IRC (Intrinsic Reaction Coordinate) | To verify the connection between a transition state and the corresponding reactants and products. |

| QTAIM (Quantum Theory of Atoms in Molecules) | Analysis of noncovalent interactions within the molecular system. |

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of dimethyl 3,3'-thiodipropanoate (B8586734). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of dimethyl 3,3'-thiodipropanoate, the protons of the two equivalent methylene (B1212753) groups adjacent to the sulfur atom and the two equivalent methylene groups adjacent to the ester carbonyl groups will produce distinct signals. The methyl protons of the ester groups will also have a characteristic chemical shift. The symmetry of the molecule results in a relatively simple spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.60 | Triplet | 4H | -S-CH ₂-CH₂- |

| ~2.80 | Triplet | 4H | -S-CH₂-CH ₂-COO- |

| ~3.68 | Singlet | 6H | -O-CH ₃ |

| Note: Predicted values can vary slightly based on the solvent and instrument frequency. |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. chemicalbook.com The spectrum will show signals for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, and the two different methylene carbons in the propionate (B1217596) chain. chemicalbook.comcore.ac.uk

Table 2: ¹³C NMR Spectral Data for this compound chemicalbook.com

| Chemical Shift (δ) ppm | Assignment |

| ~31.5 | -S-C H₂-CH₂- |

| ~34.5 | -S-CH₂-C H₂-COO- |

| ~51.8 | -O-C H₃ |

| ~172.0 | -C =O |

| Note: Data obtained from various sources and may show slight variations. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. nist.govchemguide.co.uk For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (206.26 g/mol ). nist.govnih.govscisupplies.eu

Electron ionization (EI) is a common method used for this analysis. The resulting mass spectrum typically shows a series of fragment ions. Common fragmentation pathways for esters include the cleavage of the C-O bond and rearrangements. arizona.edumiamioh.edu The fragmentation of this compound would likely involve the loss of a methoxy group (-OCH₃) or a methoxycarbonyl group (-COOCH₃), as well as cleavages at the C-S bond, leading to characteristic fragment ions that help to confirm the structure. The NIST Chemistry WebBook provides mass spectrum data obtained through electron ionization for this compound. nist.gov

Table 3: Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 206 | [C₈H₁₄O₄S]⁺ (Molecular Ion) |

| 175 | [M - OCH₃]⁺ |

| 147 | [M - COOCH₃]⁺ |

| 103 | [CH₂CH₂COOCH₃]⁺ |

| 74 | [CH₂COOCH₃]⁺ (McLafferty rearrangement) |

| 59 | [COOCH₃]⁺ |

| Note: This table represents plausible fragmentation patterns based on typical ester and sulfide (B99878) behavior. |

Chromatographic Techniques for Purity and Mixture Analysis (e.g., GC Analysis)

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. geno-chem.com For this compound, GC is an effective method to assess its purity. scisupplies.eugeno-chem.comfishersci.com A sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile gas phase.

A typical GC analysis of this compound would utilize a capillary column with a non-polar or moderately polar stationary phase. The oven temperature would be programmed to ramp up to ensure efficient separation from any impurities or other components in a mixture. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification. vcu.edu The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of GC conditions and can be used for identification. Purity is often reported as a percentage based on the peak area in the chromatogram. geno-chem.comfishersci.com

Thermal Analysis in Material Science Applications (e.g., TGA in Polymer Systems)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. process-insights.comcelignis.com This method is particularly valuable in material science for evaluating the thermal stability of materials, including polymers where this compound might be used as an additive or monomer.

Role of Dimethyl 3,3 Thiodipropanoate in Polymer Science Research

Monomeric Applications in Polymer Synthesis

Dimethyl 3,3'-thiodipropanoate (B8586734) serves as a key building block in the synthesis of novel polymers. Its bifunctional ester groups allow it to participate in polycondensation reactions, while the central sulfur atom imparts unique characteristics to the resulting polymer backbone.

A critical application of dimethyl 3,3'-thiodipropanoate is in the creation of copolyesters containing disulfide bonds. acs.org While the monomer itself contains a thioether bond, it is utilized in processes designed to yield polyesters with disulfide linkages, which are of great interest for creating smart, degradable materials. acs.orgnih.gov The synthesis of high-molecular-weight polyesters with disulfide bonds via melt polycondensation is challenging due to the thermal instability of the S-S bond. acs.orgnih.gov However, research has demonstrated that using dimethyl 3,3'-thiodipropionate as a starting monomer under carefully controlled conditions can overcome these challenges. acs.org

The successful synthesis of light-colored, high-molecular-weight disulfide-bond-embedded polyesters hinges on precise temperature control to prevent the thermal decomposition of the sulfur-sulfur bonds. acs.org The thermal degradation of dimethyl 3,3'-thiodipropionate begins at approximately 150°C, which is significantly more stable than its diacid counterpart, 3,3'-dithiodipropionic acid, which starts to degrade at 50°C. acs.org This higher thermal stability makes the dimethyl ester the preferred monomer. acs.org

Researchers have developed optimized, lower-temperature reaction protocols compared to conventional polyester (B1180765) synthesis. The process involves two main stages: transesterification and melt polymerization, with temperatures carefully managed to be much lower than the typical 170–180°C for transesterification and 220–240°C for polymerization. acs.org

Table 1: Comparison of Conventional vs. Optimized Polymerization Temperatures

| Polymerization Stage | Conventional Temperature Range | Optimized Temperature Range | Rationale for Optimization |

|---|---|---|---|

| Transesterification | 170°C – 180°C | 140°C, then 150°C – 155°C | To efficiently collect methanol (B129727) byproduct while staying below the monomer's degradation temperature. acs.org |

| Melt Polymerization | 220°C – 240°C | 165°C | To avoid thermal decomposition of the disulfide bonds, which can occur at higher temperatures like 180°C or 220°C, leading to discoloration and side reactions. acs.org |

The transesterification is initiated at 140°C for approximately one hour before being raised to 150–155°C to achieve a high degree of reaction (over 98%). acs.org The subsequent melt polymerization is conducted at a significantly reduced temperature of 165°C. acs.org

By employing these optimized, lower-temperature conditions, side reactions and thermal decomposition of the disulfide bonds are effectively minimized. acs.org This is crucial for obtaining polyesters that are not only high in molecular weight but also light in color, avoiding the brown or red discoloration that indicates degradation. acs.org Using this method, researchers have successfully synthesized poly(butylene succinate-co-dithiodipropionate) (PBSDi) copolyesters with number-average molecular weights (Mₙ) reaching up to 84.7 kg/mol . acs.orgnih.gov

Table 2: Molecular Weight and Properties of Synthesized PBSDi Copolyesters

| Polymer Sample | Molar % of Dithiodipropionate | Number-Average Molecular Weight (Mₙ) ( kg/mol ) | Crystallinity (%) |

|---|---|---|---|

| PBSDi10 | 10% | 84.7 | 56% |

| PBSDi20 | 20% | 75.2 | 48% |

| PBSDi30 | 30% | 68.9 | 42% |

| PBSDi40 | 40% | 61.5 | 38% |

Data sourced from Biomacromolecules 2023, 24, 12, 5722–5736. acs.orgnih.gov

These high molecular weights are essential for achieving robust mechanical properties suitable for applications like packaging films. acs.orgd-nb.info

A key advantage of embedding disulfide bonds into the polyester backbone is the creation of a material that is responsive to redox environments. acs.orgnih.gov This "on-demand" degradation is a highly sought-after property for applications in biomedicine and controlled-release systems. The degradation of these PBSDi copolyesters can be triggered by both oxidative and reductive conditions. acs.org

Oxidative Degradation : In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), the disulfide bonds are oxidized to more polar sulfoxide (B87167) and sulfone groups. acs.orgnih.gov This chemical change increases the hydrophilicity of the polymer, which in turn accelerates its hydrolysis and breakdown. acs.org

Reductive Degradation : In the presence of a reducing agent such as glutathione (B108866), a molecule found in biological systems, the disulfide bonds are cleaved. acs.orgnih.gov This breakage of the polymer backbone leads to a rapid decrease in molecular weight, effectively degrading the material from a polymer into smaller oligomers. acs.org

This dual-responsive behavior, confirmed through both theoretical calculations and experimental results, allows for controllable degradation, providing a significant advancement in the design of high-performance, smart biodegradable polyesters. acs.orgnih.gov

This compound also serves as a valuable precursor for the synthesis of other, more complex polymer additives. Its dimethyl ester form is a convenient starting point for transesterification reactions, where the methyl groups are replaced with longer alkyl chains to produce a range of dialkyl 3,3'-thiodipropionates. These derivatives, such as dimyristyl thiodipropionate (DMTP) and didodecyl 3,3'-thiodipropionate, are widely used as secondary antioxidants and plasticizers in various polymer systems, including polyolefins and PVC. googleapis.comeuropa.eu The synthesis often involves lipase-catalyzed transesterification of dimethyl 3,3'-thiodipropionate with the corresponding long-chain alcohols.

As a Monomer for Disulfide-Bond-Embedded Polyesters

Investigating Antioxidant Activity in Polymer Systems

The thiodipropionate functional group is well-established for its role in polymer stabilization. Derivatives of 3,3'-thiodipropionic acid function as secondary antioxidants, also known as hydroperoxide decomposers. During the auto-oxidation of a polymer, unstable hydroperoxides (ROOH) are formed, which can decompose to create new radicals that propagate the degradation process. Thiodipropionate compounds intervene by converting these hydroperoxides into stable, non-radical products, thereby preventing further polymer chain degradation. This mechanism enhances the thermal and oxidative stability of polymers like polypropylene (B1209903), extending the service life of the final product. While much of the applied research focuses on long-chain derivatives for better compatibility and lower volatility, the fundamental antioxidant chemistry resides in the thioether ester structure for which this compound is a key parent compound.

Hydroperoxide Decomposition Mechanisms

A primary function of this compound in polymers is its ability to decompose hydroperoxides (ROOH), which are key intermediates in the auto-oxidative degradation of polymers. These hydroperoxides are unstable and can break down to form highly reactive radicals that propagate the degradation chain reaction. This compound acts as a secondary antioxidant by converting these hydroperoxides into stable, non-radical products, thereby preventing further degradation.

Research has shown that the antioxidant activity of thiodipropionate esters is associated with the ease of breakdown of the intermediate sulfoxide. nsf.gov.lk The decomposition of dimethyl sulfinyldipropionate, the oxidized form of this compound, does not produce radical intermediates on its own. However, in the presence of hydroperoxides, radicals can be formed, which explains the initial pro-oxidant effects sometimes observed with this class of compounds. rsc.org

Synergy with Peroxides in Polymer Modification

In the realm of polymer modification, such as the production of controlled rheology polypropylene (CR-PP), this compound has been found to exhibit a synergistic effect with organic peroxides. Controlled rheology polypropylenes are produced by controlled degradation of the polymer chains, which is typically initiated by peroxides during melt processing to achieve a desired melt flow rate (MFR).

In this process, this compound works in concert with peroxides like 2,5-dimethyl-2,5-bis(t-butylperoxy)hexane. The thioester facilitates the decomposition of the peroxide, which leads to a more efficient reduction in the polymer's molecular weight and a corresponding increase in the melt flow rate. This synergistic action allows for better control over the final properties of the polymer. While peroxides are used to initiate the degradation, the thiodipropionate helps to moderate the process and stabilize the polymer against excessive degradation.

The use of free-radical forming agents like organic peroxides is a known method for modifying the melt viscosity of polyolefins. epo.org Whether this results in degradation (molecular weight reduction) or cross-linking (molecular weight increase) depends on the polymer's chemical structure. epo.org For polypropylene, the reaction with a free-radical former generally leads to degradation. epo.org The synergy between a peroxide and an additive like this compound is crucial for optimizing this process, particularly at lower melt extrusion temperatures. epo.orgoup.com

Free-Radical Chain Interrupting Activity

While the primary antioxidant function of this compound is hydroperoxide decomposition, there is some discussion in the scientific literature regarding a potential, albeit less prominent, role in free-radical chain interruption. Antioxidants that function via this mechanism are typically primary antioxidants, such as hindered phenols, which donate a hydrogen atom to scavenge peroxy radicals (ROO•) and terminate the degradation chain. specialchem.com

Thiodipropionate esters are generally classified as secondary antioxidants because they target the decomposition of hydroperoxides. mdpi.com However, it has been proposed that the sulfur atom in the thiodipropionate molecule can donate electrons to neutralize peroxy radicals, which would constitute a chain-breaking donation mechanism. Conversely, some studies suggest that the reaction of thiodipropionate-derived sulfoxides with hydroperoxides can generate free radicals, which could initiate autoxidation. rsc.org This indicates a complex behavior where the compound might participate in both radical-scavenging and, under certain conditions, radical-generating pathways. It is important to note that the predominant and well-established antioxidant mechanism for thiodipropionate esters is the non-radical decomposition of hydroperoxides.

Pro-oxidant Effects in Polymer Oxidation

Interestingly, under certain conditions, this compound and related thiodipropionate esters can exhibit a pro-oxidant effect, particularly in the initial stages of polymer oxidation. nsf.gov.lk This seemingly contradictory behavior is linked to the formation of sulfoxides as the initial oxidation products of the thiodipropionate.

Research has shown that these sulfoxides can be more pro-oxidant than the parent sulfide (B99878), especially at stoichiometric ratios of sulfide to hydroperoxide. nsf.gov.lk The pro-oxidant activity is associated with the generation of free radicals from the interaction of the sulfoxide with hydroperoxides. rsc.org This can lead to an initial acceleration of the oxidation process. However, this pro-oxidant phase is typically followed by a strong auto-retarding effect as the sulfoxide breaks down, releasing sulfur dioxide (SO2), which is a potent antioxidant. nsf.gov.lk The concentration of the thiodipropionate ester can also influence this effect, with higher concentrations sometimes leading to a more pronounced initial pro-oxidant stage. nsf.gov.lk This dual functionality highlights the complexity of the stabilization mechanisms involving thiodipropionate esters in polymers.

Crosslinking Agent in Polymer Modification Research

The process of cross-linking involves the formation of chemical bonds between polymer chains to create a three-dimensional network, which generally enhances properties like mechanical strength and thermal stability. acs.org While various chemical agents are used for cross-linking polymers, there is no substantial evidence in the reviewed literature to suggest that this compound itself is used as a primary cross-linking agent in polymer modification research.

It is important to distinguish this compound from a structurally similar-sounding but functionally different compound, dimethyl 3,3'-dithiobispropionimidate (DTBP). DTBP is a known cross-linking reagent that has been studied for its ability to improve the physical properties and durability of collagenous materials for biomedical applications. nih.govnih.govresearchgate.net The imidoester groups of DTBP are reactive towards the amino groups of proteins like collagen, forming stable cross-links. nih.gov However, this cross-linking chemistry is distinct from the functions of this compound, which primarily acts as a stabilizer through antioxidant mechanisms.

Studies on Thermal Stability and Volatility in High-Temperature Polymer Processing

The thermal stability and low volatility of additives are critical properties for their effective use in high-temperature polymer processing. Additives that are volatile or degrade at processing temperatures can be lost, reducing their efficiency and potentially leading to issues like die build-up.

This compound and its longer-chain analogues are known for their utility as stabilizers in various polymers, including those processed at elevated temperatures. googleapis.com Their relatively low volatility is a key advantage. For instance, a related compound, ditetradecyl 3,3'-thiodipropionate (DMTDP), is characterized by a low volatile content, making it suitable for high-temperature applications. innospk.com

In studies on plasticized polyvinyl chloride (PVC), compositions containing dimethyl 3,3'-thiodipropionate have demonstrated reduced volatility compared to those with other plasticizers. googleapis.com This is a significant advantage as it contributes to the long-term stability and performance of the final product. googleapis.com The low volatility ensures that the stabilizer remains within the polymer matrix to perform its function over the service life of the material.

Below is a table summarizing the volatility data for PVC plasticized with dimethyl 3,3'-thiodipropionate (DMTDP) compared to a standard plasticizer, di(2-ethylhexyl) adipate (B1204190) (DOA).

| Plasticizer | Weight Loss (%) |

|---|---|

| DMTDP | 4.4 |

| DOA | 8.5 |

Data represents weight loss of a 0.5 mm plasticized PVC sheet after 168 hours at 100°C, with the plasticizer loaded at 40 phr. googleapis.com

This data clearly indicates the lower volatility of DMTDP-plasticized compounds, which is a desirable characteristic for maintaining the integrity and properties of the polymer product over time. googleapis.com

Pharmaceutical and Biomedical Research Applications

As a Building Block for Sulfur-Containing Drug Molecules

Dimethyl 3,3'-thiodipropanoate (B8586734) is a key precursor in the multi-step synthesis of various sulfur-containing heterocyclic molecules, which are investigated for their potential as drug candidates.

A significant application of dimethyl 3,3'-thiodipropanoate is as a starting material for the synthesis of the thiopyrano[4,3-d]pyrimidine nucleus. scientific.netatlantis-press.com This synthesis is a multi-step process that begins with an intramolecular cyclization of this compound in the presence of a base like sodium hydride to yield methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. sci-hub.seatlantis-press.com This intermediate is then condensed with urea (B33335) to form the core pyrimidine (B1678525) ring structure, 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol. sci-hub.seatlantis-press.com Subsequent chemical modifications, such as chlorination with phosphoryl chloride (POCl3), create reactive intermediates like 2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine, which can be further functionalized to produce a library of derivatives. sci-hub.seatlantis-press.comlookchem.cn These derivatives are explored for their potential as targeted inhibitors in cancer therapy. atlantis-press.comlookchem.cn

The thiopyrano[4,3-d]pyrimidine scaffold derived from this compound has been a focus in the design of inhibitors for the mammalian target of rapamycin (B549165) (mTOR). sci-hub.seatlantis-press.com The mTOR protein is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival as part of the PI3K/Akt/mTOR signaling pathway. sci-hub.senih.govnih.gov Aberrant activation of this pathway is common in many human cancers, making mTOR a prime target for anticancer drug development. sci-hub.senih.gov

Researchers have synthesized series of thiopyrano[4,3-d]pyrimidine derivatives and evaluated their ability to inhibit mTOR kinase. sci-hub.seatlantis-press.com Structure-activity relationship (SAR) studies have shown that substitutions on the pyrimidine ring significantly impact the inhibitory activity. sci-hub.se For instance, introducing different aryl groups at specific positions can modulate the potency against mTOR. sci-hub.se One study reported a series of compounds where the most promising derivative, compound 7e, exhibited strong antitumor activity against mTOR kinase. sci-hub.se

Table 1: Inhibitory Activity of Selected Thiopyrano[4,3-d]pyrimidine Derivatives Against mTOR

| Compound | mTOR IC₅₀ (μM) | H460 Cell Line IC₅₀ (μM) | PC-3 Cell Line IC₅₀ (μM) |

|---|---|---|---|

| 7e | 0.80 ± 0.15 | 7.43 ± 1.45 | 11.90 ± 0.94 |

| Lead Compound | 1.37 ± 0.07 | 9.52 ± 0.29 | 16.27 ± 0.54 |

Data sourced from scientific literature. sci-hub.se The lead compound is BMCL-200908069-1.

The structural similarities between the catalytic domains of PI3K and mTOR have prompted the development of dual inhibitors that target both kinases simultaneously. mdpi.com This approach is believed to offer greater therapeutic efficacy and potentially overcome mechanisms of drug resistance that can arise from targeting a single kinase. mdpi.com The thiopyrano[4,3-d]pyrimidine nucleus, synthesized from this compound, serves as a key scaffold for creating these dual PI3K/mTOR inhibitors. scientific.netresearchgate.net

By modifying the thiopyrano[4,3-d]pyrimidine core, researchers have developed compounds that show inhibitory activity against both PI3K and mTOR. sci-hub.seoncotarget.com For example, certain synthesized compounds were evaluated for their inhibitory effects on both PI3Kα and mTOR, demonstrating the utility of this scaffold in developing dual-target agents for cancer treatment. sci-hub.senih.gov The development of such dual inhibitors is an active area of research, with several compounds having entered clinical evaluation for various cancers. mdpi.commdpi.com

The derivatives of thiopyrano[4,3-d]pyrimidine, originating from this compound, are considered important intermediates in the broader field of anticancer drug discovery. atlantis-press.com The synthesis of these heterocyclic systems provides a platform for creating diverse small-molecule inhibitors that can be tested against a range of cancer-related targets. atlantis-press.com The versatility of this scaffold allows for the introduction of various functional groups, enabling the fine-tuning of pharmacological properties to improve potency and selectivity for specific cancer cell lines. sci-hub.selookchem.cn

A structurally related compound, dimethyl 3,3'-dithiobispropionate, which features a disulfide (-S-S-) bond instead of a thioether (-S-) bond, has been identified as an intermediate in the synthesis of potential drugs targeting cervical cancer. usbio.netcymitquimica.com Specifically, it is used in developing inhibitors of the human papillomavirus (HPV) type 16 E6 oncoprotein. usbio.netcymitquimica.comchemicalbook.com The E6 protein from high-risk HPV types is a critical factor in viral oncogenesis, primarily through its interaction with the cellular protein E6AP, which leads to the degradation of the p53 tumor suppressor. nih.gov By inhibiting the E6 protein, these compounds aim to disrupt a key process in viral replication and cancer progression, offering a targeted therapeutic strategy for HPV-associated malignancies. nih.gov

Synthesis of Thiopyrano[4,3-d]pyrimidine Derivatives

Investigating Biological Activities of Related Thiodipropionate Derivatives

The broader class of thiodipropionate derivatives has been the subject of research for various biological activities, primarily centered on their antioxidant properties. The sulfur atom within these molecules is thought to contribute to their biological effects. nih.gov

Antioxidant Properties : Thiodipropionic acid and its esters, such as dimyristyl thiodipropionate (DMTP) and dilauryl thiodipropionate (DLTDP), are recognized for their ability to act as antioxidants. smujo.id They function by scavenging free radicals, which are reactive molecules that can cause oxidative stress and cellular damage. This antioxidant capability makes them useful as stabilizers in various applications, including cosmetics and food packaging materials. smujo.id

Coordination Chemistry and Catalysis : Thiodipropionic acid can form coordination complexes with metal ions like copper. nih.gov These complexes are being investigated for novel biological and catalytic activities. For example, one polymeric copper-thiodipropionate complex was found to have cavities capable of adsorbing nitrogen molecules and exhibited catalytic effects in the reduction of 4-nitrophenol. nih.gov

Antimicrobial and Anticancer Potential : Some studies on related ester compounds have suggested potential antimicrobial and anticancer activities. smujo.id For example, research on other complex organic esters has shown that they can exhibit antimicrobial, antioxidant, and anticancer properties. smujo.id While direct evidence for this compound is focused on its role as a synthetic building block, the activities of related compounds suggest a broader potential for this chemical class in biomedical research.

Antioxidant Properties and Free Radical Scavenging

The antioxidant capability of dialkyl thiodipropionates is a cornerstone of their biomedical interest. These compounds primarily function as secondary antioxidants or hydroperoxide decomposers. The thioether sulfur atom in their structure can donate electrons to neutralize reactive species, thereby inhibiting oxidative processes that can lead to cellular damage.

Detailed research findings on related dialkyl thiodipropionate esters illustrate this activity:

Dimyristyl thiodipropionate (DMTP) , a related dialkyl ester, has demonstrated a significant capacity to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals in vitro, a standard measure of potent antioxidant activity. This compound is recognized for its ability to reduce oxidative stress markers. smujo.id

Dilauryl thiodipropionate (DLTDP) is also characterized as a highly effective free-radical scavenger, which helps prevent the oxidative degradation of materials. chemicalbook.com

The free-radical scavenging activity is often evaluated using methods like the DPPH assay, where the reduction of the violet DPPH radical to a colorless or pale yellow form indicates the antioxidant potential of the tested compound. nih.govscirp.org

Antioxidant Profile of Thiodipropionate Esters

| Compound | Observed Antioxidant Activity | Mechanism of Action | Supporting Evidence |

|---|---|---|---|

| Dimethyl 3,3'-dithiodipropionate | Shown to scavenge free radicals. | Protective effects against oxidative stress. | In vitro studies suggest its role as an antioxidant agent. |

| Dimyristyl thiodipropionate (DMTP) | Potent scavenger of DPPH radicals. | Functions as a free radical scavenger to prevent cellular damage. smujo.id | Demonstrated significant reduction of oxidative stress markers. |

| Dilauryl thiodipropionate (DLTDP) | Highly effective free radical scavenger. | Inhibits oxidation of formulations. chemicalbook.com | Commonly used as an antioxidant in various applications. chemicalbook.com |

| Dioctadecyl 3,3'-thiodipropionate | Acts as a thiosynergist and hydroperoxide decomposer. | Works in combination with phenolic antioxidants for improved stability. specialchem.com | Enhances long-term thermal stability in polymers. specialchem.com |

Antimicrobial and Anti-inflammatory Activities

Research has indicated that certain dialkyl thiodipropionates possess antimicrobial and anti-inflammatory properties. These activities expand their potential applications in biomedicine beyond their antioxidant function.

Antimicrobial Activity : Studies on Dimethyl 3,3'-dithiodipropionate , a related compound, suggest it may have antimicrobial properties. Similarly, Dimyristyl thiodipropionate has been identified as having both antimicrobial and anti-inflammatory activities. smujo.id The thiobis moiety within the structure of propanoic acid, 3,3'-thiobis-, ditetradecyl ester (a synonym for dimyristyl thiodipropionate) is associated with these potential biological activities. smujo.id Standard research methods to evaluate antimicrobial efficacy include agar (B569324) diffusion and broth dilution methods to determine the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) against various pathogens like Staphylococcus aureus and Escherichia coli. nih.gov

Anti-inflammatory Activity : The anti-inflammatory potential of these compounds has also been noted. For instance, derivatives containing a propanoic acid moiety have demonstrated significant anti-inflammatory effects by reducing the release of inflammatory cytokines. smujo.id The evaluation of anti-inflammatory activity in research models often involves measuring the suppression of nitric oxide (NO) secretion in macrophage cell lines. nih.gov

Potential as Anticancer Agents

While this compound itself is not established as an anticancer agent, it has been utilized as a chemical intermediate in the synthesis of molecules designed for cancer therapy. Specifically, it has served as a starting reagent in the development of tankyrase inhibitors, which are being explored as potential anti-cancer drugs due to their role in cellular pathways like the Wnt signaling pathway. bath.ac.uk

The broader class of thiodipropionate derivatives and related compounds has been investigated for cytotoxic potential. For example, dimyristyl thiodipropionate has been identified in plant extracts that are studied for their pharmacological properties, including cytotoxic effects. smujo.id Research into novel anticancer agents often involves synthesis and structure-activity relationship (SAR) studies, followed by cytotoxicity screening against human cancer cell lines (such as HCT116) and evaluation in in vivo xenograft models. nih.govnih.gov

Interaction with Biochemical Pathways Involving Oxidative Stress

The primary interaction of thiodipropionate esters with biochemical pathways is linked to their ability to modulate oxidative stress. By scavenging reactive oxygen species (ROS), these compounds can influence cellular signaling cascades that are activated by oxidative stress. nih.gov

The thioether group is central to this interaction. It can decompose hydroperoxides into more stable alcohols, thus preventing the propagation of radical chain reactions. This mechanism is crucial in protecting cells from oxidative damage. This redox-responsive behavior is being explored for advanced biomedical applications, such as drug delivery systems where the thioether can be oxidized by the high ROS levels in a diseased environment (e.g., inflamed tissue or a tumor) to trigger the release of a therapeutic payload. acs.org

Furthermore, the metabolism of these compounds is linked to key cellular antioxidant systems. For instance, the disulfide bonds in related polyester (B1180765) structures can be cleaved by glutathione (B108866) (GSH), a critical component of the cellular antioxidant defense system. acs.org This interaction highlights a direct link between the degradation of these compounds and the glutathione pathway, which, along with the thioredoxin (Trx) system, protects cells from radiation-induced damage and other forms of oxidative stress. nih.gov The oxidation of the thioether or disulfide bonds to sulfoxides and sulfones alters the molecule's polarity and hydrophilicity, which can accelerate its degradation and clearance. acs.org

Metabolism and Excretion Studies of Related Dialkyl Thiodipropionates

Studies on related dialkyl thiodipropionates, particularly Dilauryl thiodipropionate (DLTDP), provide insight into the metabolic fate of this class of compounds. Research in animal models indicates that ingested DLTDP undergoes hydrolysis by esterase enzymes. wa.gov This metabolic process breaks the ester bonds, yielding thiodipropionic acid (TDPA) and the corresponding alcohol (in this case, lauryl alcohol). chemicalbook.comwa.gov

The primary metabolite, TDPA, is then eliminated from the body. nih.gov Excretion studies show that DLTDP is rapidly and predominantly excreted via urine, with estimates of 85-88% of the ingested dose being eliminated through this pathway as either free TDPA or an acid-labile conjugate. wa.gov A smaller fraction is excreted in the feces. wa.gov

Methodologies for these studies include:

In vivo studies in rodent models to track the compound's path through the body.

In vitro models using liver microsomes or purified esterases to simulate metabolic breakdown.

Analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to quantify metabolites in urine.

Radiolabeling studies (e.g., with ¹⁴C-DLTDP) to trace the distribution and excretion pathways of the compound and its metabolites.

Metabolism and Excretion of Dilauryl Thiodipropionate (DLTDP)

| Parameter | Finding | Source |

|---|---|---|

| Metabolic Pathway | Hydrolysis via esterases to Thiodipropionic Acid (TDPA) and lauryl alcohol. | wa.gov |

| Primary Metabolite | Thiodipropionic Acid (TDPA) | chemicalbook.comnih.gov |

| Primary Excretion Route | Urine | wa.gov |

| Excretion via Urine | 85 - 88% (as free TDPA or conjugate) | wa.gov |

| Excretion via Feces | 1.8 - 3.5% | wa.gov |

| Rate of Elimination | Very rapid | wa.gov |

Toxicological Assessment in Research Models (referencing supporting chemicals)

The toxicological profile of thiodipropionate esters has been evaluated using supporting chemicals like thiodipropionic acid (TDPA), dilauryl thiodipropionate (DLTDP), and distearyl thiodipropionate. These studies in various research models have generally found a low order of toxicity. inchem.orgscbt.com

Key findings from toxicological assessments include:

Acute Toxicity : Acute oral studies in mice and rats have shown high LD50 values for TDPA, DLTDP, and distearyl thiodipropionate, indicating low acute toxicity. inchem.org For example, the oral LD50 for DLTDP in rats is greater than 2500 mg/kg body weight. inchem.org

Subchronic and Chronic Toxicity : Long-term feeding studies in rats, where TDPA or its dilauryl or distearyl esters were administered at levels up to 3.0% in the diet for two years, showed no discernible adverse effects on growth rate, mortality, or upon pathological examination. inchem.org

Genotoxicity : DLTDP was found to be non-mutagenic in multiple assay systems, and genotoxicity studies for both TDPA and DLTDP were negative. scbt.comresearchgate.net

Reproductive and Developmental Toxicity : Oral studies in several species, including mice, rats, hamsters, and rabbits, showed that DLTDP was not a teratogen or a reproductive toxicant. nih.govresearchgate.net

Skin and Eye Irritation : In animal models, neither DLTDP nor TDPA was found to be significantly irritating to the skin or eyes, and they were not identified as skin sensitizers. chemicalbook.comnih.gov

Acute Toxicity Data for Thiodipropionic Acid and Related Esters

| Compound | Animal Model | Route | LD50 (mg/kg bw) | Source |

|---|---|---|---|---|

| Thiodipropionic Acid | Mouse | Oral | 2000 | inchem.org |

| i.p. | 250 | inchem.org | ||

| Rat | Oral | 3000 | inchem.org | |

| i.p. | 500 | inchem.org | ||

| Dilauryl Thiodipropionate | Mouse | Oral | > 2000 | inchem.org |

| i.p. | > 2000 | inchem.org | ||

| Rat | Oral | > 2500 | inchem.org | |

| Distearyl Thiodipropionate | Mouse | Oral | > 2000 | inchem.org |

| i.p. | > 2000 | inchem.org | ||

| Rat | Oral | > 2500 | inchem.org |

bw = body weight; i.p. = intraperitoneal

Environmental Fate and Impact Research of Dimethyl 3,3 Thiodipropanoate

Biodegradation Studies and Environmental Transformation Products

The environmental persistence of a chemical is largely determined by its susceptibility to degradation processes, both biological and abiotic.

The primary mechanism for the removal of dimethyl 3,3'-thiodipropanoate (B8586734) from the environment is expected to be biodegradation. A 2011 Material Safety Data Sheet for the substance states that it is expected to be readily biodegradable. msdsdigital.com This assessment is supported by studies on structurally related compounds. d-nb.info Research into mercaptocarboxylic acids and their esters has found that these types of compounds are generally either readily biodegradable or are biodegraded to a significant degree. d-nb.info

For instance, the parent acid, 3,3'-thiodipropionic acid, is classified as readily biodegradable, achieving 93% degradation in a 28-day OECD 301C test. d-nb.info According to regulatory guidance, positive results from such stringent, ready biodegradability tests are generally considered to supersede negative results from other tests and indicate a high potential for rapid and ultimate biodegradation in most aerobic environments. d-nb.info While a 2008 EPA screening document identified biodegradation as a data gap at the time, more recent information suggests the potential for persistence is low. msdsdigital.comepa.gov

| Test Substance | CAS Number | Test Guideline | Result | Classification | Source |

|---|---|---|---|---|---|

| 3,3'-Thiodipropionic acid | 111-17-1 | OECD 301C | 93% (28 days) | Readily Biodegradable | d-nb.info |

In addition to biodegradation, dimethyl 3,3'-thiodipropanoate can be transformed in the environment through abiotic processes, primarily hydrolysis and oxidation. wa.gov

Hydrolysis : As an ester, the compound is susceptible to hydrolysis, where the ester linkages are cleaved to form 3,3'-thiodipropionic acid and methanol (B129727). bham.ac.uk This process is expected to occur in aqueous environments. d-nb.info For a structurally analogous compound, dimyristyl thiodipropionate, the hydrolysis half-life was estimated to be 104 days at a pH of 8.

Oxidation : The thioether (sulfide) bridge in the molecule is susceptible to oxidation. In the atmosphere, thiodipropionate esters are expected to react with hydroxyl radicals. wa.gov The atmospheric half-life for a related compound, dilauryl thiodipropionate, has been estimated at approximately 2.5 hours, suggesting this is a significant degradation pathway in air. wa.gov For dimyristyl thiodipropionate, the estimated atmospheric half-life is 5.6 hours. Environmental oxidation can convert the sulfide (B99878) to sulfoxides or sulfones. The compound is also known to be reactive with oxidizing agents in industrial settings. zoro.com Thermal degradation is not considered an environmentally relevant process, as it begins at much higher temperatures (150°C). acs.org

Bioaccumulation Potential in Environmental Systems

Bioaccumulation, the process by which a chemical concentrates in an organism to a level higher than in the surrounding environment, is considered a key indicator of environmental risk. The potential for a substance to bioaccumulate is often initially assessed using the octanol-water partition coefficient (Log Kow). epa.gov

| Parameter | Value | Method | Indication | Source |

|---|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 0.98 | Estimated | Low bioaccumulation potential | epa.gov |

Assessment of Environmental Risk and Regulatory Compliance

Persistence : As the compound is considered readily biodegradable, it is not considered persistent in the environment. msdsdigital.comd-nb.info

Bioaccumulation : With a low Log Kow of 0.98, the substance is not considered to be bioaccumulative. epa.gov

Toxicity : While a 2008 EPA report noted a lack of measured aquatic toxicity data, a 2009 EPA summary characterized the hazard as "Low". epa.govlawbc.com A manufacturer's safety data sheet also states that the material is not expected to be harmful to aquatic organisms. msdsdigital.com However, it should be noted that some longer-chain thiodipropionate esters, such as di(tridecyl) 3,3'-thiodipropionate, have been classified as harmful to aquatic life with long-lasting effects, indicating that toxicity can vary within this chemical family. europa.eu

Given that this compound is not persistent and not bioaccumulative, it is unlikely to pose a significant long-term environmental risk. msdsdigital.comepa.gov The substance is listed on the U.S. Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) inventory, indicating it is in commercial use in the United States. nih.gov It is not typically regulated as a hazardous material for transportation. msdsdigital.com

Theoretical and Computational Chemistry Studies

Molecular Orbital Analysis of Electronic Structure

A molecular orbital (MO) analysis is fundamental to understanding the electronic behavior of a compound. This analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energy Levels: The energies of the HOMO and LUMO are critical indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a measure of molecular stability and the energy required for electronic excitation. biocyc.org For a typical organic molecule, these energies are calculated and reported in electron volts (eV). figshare.com